molecular formula C14H11BrO4S B2396485 4-{[(4-Bromophenyl)sulfonyl]methyl}benzoic acid CAS No. 110046-40-7

4-{[(4-Bromophenyl)sulfonyl]methyl}benzoic acid

Cat. No.: B2396485
CAS No.: 110046-40-7
M. Wt: 355.2
InChI Key: DPINZJATFCJCJU-UHFFFAOYSA-N
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Description

4-{[(4-Bromophenyl)sulfonyl]methyl}benzoic acid is an organic compound that features a bromophenyl group attached to a sulfonylmethyl group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Bromophenyl)sulfonyl]methyl}benzoic acid typically involves a multi-step process:

    Bromination: The starting material, benzene, undergoes bromination to introduce a bromine atom, forming bromobenzene.

    Sulfonylation: Bromobenzene is then subjected to sulfonylation using a sulfonyl chloride reagent to form 4-bromophenylsulfonyl chloride.

    Methylation: The sulfonyl chloride is reacted with a methylating agent to introduce the methyl group, resulting in 4-bromophenylsulfonylmethyl chloride.

    Coupling with Benzoic Acid: Finally, the sulfonylmethyl chloride is coupled with benzoic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Bromophenyl)sulfonyl]methyl}benzoic acid can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.

    Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.

    Nucleophilic Substitution: Products include substituted phenylsulfonylmethylbenzoic acids.

    Coupling Reactions: Biaryl compounds with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Bromophenyl)sulfonyl]methyl}benzoic acid is unique due to the presence of both a sulfonylmethyl group and a benzoic acid moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(4-bromophenyl)sulfonylmethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO4S/c15-12-5-7-13(8-6-12)20(18,19)9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPINZJATFCJCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20911467
Record name 4-[(4-Bromobenzene-1-sulfonyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20911467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110046-40-7
Record name Benzoic acid, 4-(((4-bromophenyl)sulfonyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110046407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4-Bromobenzene-1-sulfonyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20911467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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